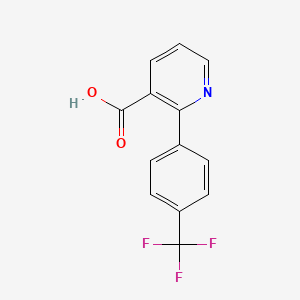

2-(4-トリフルオロメチルフェニル)ニコチン酸

概要

説明

2-(4-Trifluoromethylphenyl)nicotinic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Trifluoromethylphenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Trifluoromethylphenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬理学

2-(4-トリフルオロメチルフェニル)ニコチン酸: は、さまざまな生物活性分子の合成のためのビルディングブロックとしての可能性があるため、薬理学的研究で利用されています。その構造モチーフは、特に中枢神経系を標的とする多くの治療薬に見られます。 トリフルオロメチル基は、化合物の代謝安定性と親油性を高め、薬物の吸収と効力を向上させる可能性があります .

材料科学

材料科学では、この化合物は、特定の電子特性を持つ先進材料の開発のための前駆体として役立ちます。 その芳香族環系は、ポリマーまたは小分子に組み込まれて、その電子特性を修飾することができ、これは新しい導電性材料の創製に役立ちます .

化学合成

2-(4-トリフルオロメチルフェニル)ニコチン酸: は、有機合成における汎用性の高い試薬です。カップリング反応やハロゲン化などのさまざまな化学変換を受け、さまざまな誘導体を生み出すことができます。 これらの誘導体は、複雑な有機化合物の合成における重要な中間体です .

生化学

この化合物は、酵素触媒反応の研究にも重要です。 ニコチン酸部分は、ピリジン含有化合物の代謝に関与する酵素の基質または阻害剤として作用するため、生化学経路の探求に役立ちます .

農業

農業部門では、2-(4-トリフルオロメチルフェニル)ニコチン酸の誘導体は、潜在的な成長調整剤または殺虫剤として検討されています。 この化合物の構造類似体は、植物の受容体や酵素と相互作用して、成長パターンや害虫抵抗性に影響を与える可能性があります .

環境科学

環境科学者は、2-(4-トリフルオロメチルフェニル)ニコチン酸の環境運命と移動を調査する可能性があります。 その分解生成物と環境マトリックスとの相互作用を理解することは、その生態学的影響を評価し、より環境に優しい化学物質を設計するために不可欠です .

Safety and Hazards

作用機序

Target of Action

It is a derivative of niacin (also known as vitamin b3 or pp), which acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It has antilipolytic, vasodilatory, and neuroprotective functions . It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin, the parent compound of 2-(4-Trifluoromethylphenyl)nicotinic acid, is involved in various biochemical pathways. It serves as a precursor to nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes participate in many vital redox reactions catalyzed by dozens of different enzymes .

Result of Action

Niacin, from which it is derived, plays a vital role in maintaining efficient cellular function . It is involved in various physiological processes, including the gut microbiome and epigenetic regulation .

生化学分析

Biochemical Properties

2-(4-Trifluoromethylphenyl)nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, which are involved in various metabolic pathways. The compound can act as a ligand, binding to these receptors and modulating their activity. Additionally, 2-(4-Trifluoromethylphenyl)nicotinic acid can interact with enzymes involved in the synthesis and degradation of nicotinic acid derivatives, influencing metabolic flux and metabolite levels .

Cellular Effects

2-(4-Trifluoromethylphenyl)nicotinic acid has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of nicotinic acid receptors, leading to changes in downstream signaling pathways. This can result in alterations in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-(4-Trifluoromethylphenyl)nicotinic acid can impact cellular metabolism by influencing the synthesis and degradation of nicotinic acid derivatives .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Trifluoromethylphenyl)nicotinic acid involves its binding interactions with biomolecules. The compound can act as a ligand for nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways. Additionally, 2-(4-Trifluoromethylphenyl)nicotinic acid can inhibit or activate enzymes involved in the metabolism of nicotinic acid derivatives. These interactions can lead to changes in gene expression and cellular functions, highlighting the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Trifluoromethylphenyl)nicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(4-Trifluoromethylphenyl)nicotinic acid is relatively stable under standard laboratory conditions. Prolonged exposure to light or extreme temperatures can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 2-(4-Trifluoromethylphenyl)nicotinic acid vary with different dosages in animal models. At low doses, the compound can modulate nicotinic acid receptors and influence metabolic pathways without causing significant adverse effects. At higher doses, toxic effects can be observed, including disruptions in cellular metabolism and gene expression. Threshold effects have been noted, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels .

Metabolic Pathways

2-(4-Trifluoromethylphenyl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the synthesis and degradation of nicotinic acid derivatives. The compound can influence metabolic flux, leading to changes in metabolite levels. For example, it can modulate the activity of nicotinic acid phosphoribosyltransferase, an enzyme involved in the conversion of nicotinic acid to nicotinamide adenine dinucleotide (NAD+). This interaction highlights the compound’s role in maintaining cellular redox balance and energy metabolism .

Transport and Distribution

The transport and distribution of 2-(4-Trifluoromethylphenyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through carrier-mediated mechanisms, which are often pH-dependent. Once inside the cell, 2-(4-Trifluoromethylphenyl)nicotinic acid can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function within the cell .

Subcellular Localization

2-(4-Trifluoromethylphenyl)nicotinic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact cellular metabolism. Understanding the subcellular localization of 2-(4-Trifluoromethylphenyl)nicotinic acid is essential for elucidating its role in biochemical processes .

特性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-3-8(4-6-9)11-10(12(18)19)2-1-7-17-11/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJZOKLRDOUYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624042 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339538-65-7 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)